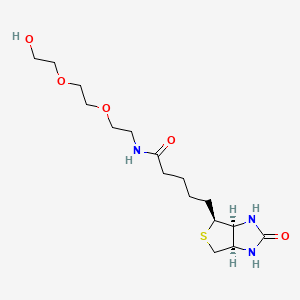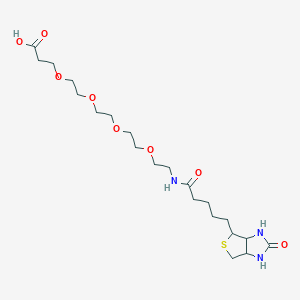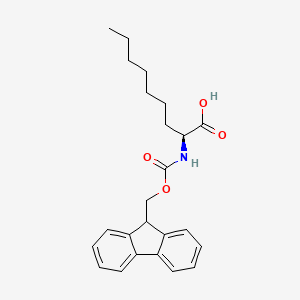
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid
Descripción general
Descripción
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid” is a chemical compound. It is a solid substance . The empirical formula of this compound is C21H21NO6 . The molecular weight of this compound is 383.39 . The SMILES string of this compound is O=C(NC@H=O)CCC(OC)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 .
Synthesis Analysis
The synthesis of Fmoc amino acid azides, which are similar to the requested compound, has been described in the literature . The synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting compounds are isolated as crystalline solids, and they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(NC@H=O)CCC(OC)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This string represents the connectivity and stereochemistry of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula of this compound is C21H21NO6 . The molecular weight of this compound is 383.39 .Aplicaciones Científicas De Investigación
Peptide Synthesis
The Fmoc group serves as a protective group for amino acids in the synthesis of peptides. It allows for the selective deprotection of amino acids under mild basic conditions without affecting the peptide chain. For example, the synthesis of N‐{[(9H‐Fluoren‐9‐yl)methoxy]carbonyl}‐Protected (Fmoc) β‐Amino Acids through direct homologation from commercially available Fmoc α-amino acids showcases the utility of the Fmoc group in creating enantiomerically pure N-Fmoc-protected β-amino acids efficiently (Ellmerer-Müller et al., 1998).
Material Science and Nanotechnology
Fmoc-modified amino acids exhibit unique self-assembling properties, forming various structures such as fibers, tubes, and flower-like morphologies under different conditions. These structures have potential applications in creating novel materials and nanotechnological devices. For instance, the self-assembled structures formed by Fmoc modified aliphatic amino acids, like Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, and Fmoc-Val-OH, demonstrate the potential for designing controllable self-assembled architectures (Gour et al., 2021).
Carbon Nanotube Dispersion
The Fmoc-protected amino acids are utilized as surfactants for carbon nanotubes (CNTs), facilitating their dispersion in aqueous solutions. This application is crucial for the integration of CNTs into various biomedical and electronic devices. Research has shown that N-Fluorenyl-9-methoxycarbonyl-protected amino acids can be converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions on-demand (Cousins et al., 2009).
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,2-6,15-16H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZDXKHXLJQSLH-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



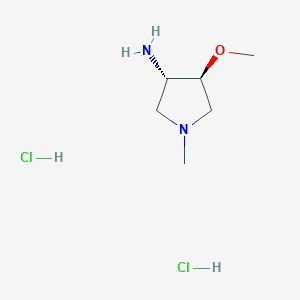

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/structure/B3095388.png)
![{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095393.png)
![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)
![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095405.png)
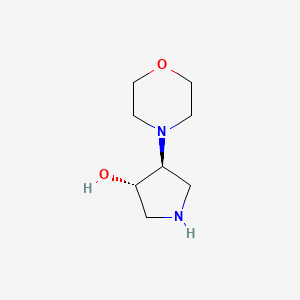


![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)
